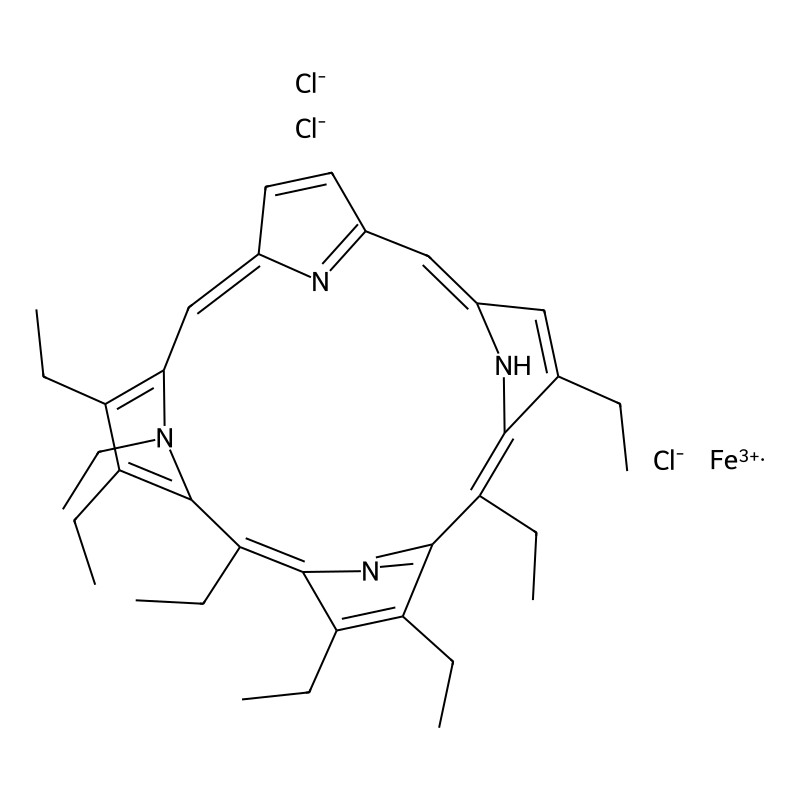

Iron(III) octaethylporphine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine metalates with iron chloride to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine iron chloride (FeOEP). It may be used to form Langmuir Blodgett (LB) thin films. Iron–porphyrin could be present naturally in biofilms.

Iron(III) octaethylporphine chloride (CAS 28755-93-3) is an established synthetic metalloporphyrin utilized extensively as an electrocatalyst, a structural benchmark for heme models, and a specialized precursor in photoredox catalysis. Characterized by its highly planar porphyrin macrocycle and electron-donating β-ethyl substituents, Fe(OEP)Cl provides a distinct electronic environment compared to meso-substituted alternatives like Fe(TPP)Cl. This structural rigidity and high electron density dictate its specific redox potentials, high-spin (S=5/2) resting state, and specific solubility profile, making it a critical material for oxygen reduction reaction (ORR) studies, biomimetic sp3-sp3 cross-coupling, and the development of advanced electrochemical sensors.

Research Fit

Procuring generic iron porphyrins, such as the common Fe(TPP)Cl, as a substitute for Fe(OEP)Cl frequently leads to failure in sensitive electrochemical and catalytic workflows. The fundamental difference lies in the substitution pattern: the β-ethyl groups of Fe(OEP)Cl increase the electron density at the FeN4 center and maintain a strictly planar macrocycle, whereas the meso-phenyl groups of Fe(TPP)Cl introduce steric bulk and different electronic induction. This divergence significantly alters the Fe(III)/Fe(II) and Fe(II)/Fe(I) redox potentials, shifts the catalytic selectivity in oxygen reduction reactions (e.g., favoring specific H2O2 generation pathways in nonaqueous media), and measurably changes the physical loading capacity on carbon electrodes [1]. Consequently, substituting Fe(OEP)Cl with Fe(TPP)Cl or unmetallated OEP compromises reproducibility in biomimetic modeling and degrades performance in targeted electrocatalytic applications.

Substitution Risk

Electrode Loading Efficiency and Charge Capacity

When fabricating modified glassy carbon electrodes for hydrogen peroxide reduction, the choice of porphyrin directly impacts the electrochemically active surface loading. Under identical deposition conditions from a benzonitrile solution, Fe(OEP)Cl demonstrated a reduction charge of 7.6 x 10^-7 C (corresponding to 7.9 x 10^-12 mol of active complex), whereas the standard comparator Fe(TPP)Cl yielded only 3.6 x 10^-7 C (3.7 x 10^-12 mol)[1]. This represents a more than 2-fold increase in effective electrochemical loading for Fe(OEP)Cl, directly enhancing the signal-to-noise ratio and catalytic current density in sensor and fuel cell applications.

| Evidence Dimension | Electrochemical loading capacity on glassy carbon (reduction charge) |

| Target Compound Data | 7.6 x 10^-7 C (7.9 x 10^-12 mol) |

| Comparator Or Baseline | Fe(TPP)Cl (3.6 x 10^-7 C / 3.7 x 10^-12 mol) |

| Quantified Difference | >2x higher active loading for Fe(OEP)Cl |

| Conditions | 7.0 µL of 0.60 mg/mL benzonitrile solution dried on 0.071 cm2 glassy carbon electrode |

Higher active loading translates directly to increased sensitivity and higher current densities for manufacturers of electrochemical sensors and fuel cell cathodes.

Electrocatalytic Selectivity in Oxygen Reduction Reactions (ORR)

Fe(OEP)Cl exhibits quantifiable reaction pathways in nonaqueous oxygen reduction reactions (ORR) that cannot be replicated by generic catalysts. Advanced rotating ring-disk electrode (RRDE) studies in acetonitrile electrolytes reveal that Fe(OEP)Cl operates with a distinct redox wave (E1/2 of -0.67 V vs Fc+/0) and generates substantial, quantifiable amounts of H2O2, contrary to conventional assumptions of a strict 4-electron reduction to water [1]. This precise partial reduction capability distinguishes it from other transition metal macrocycles that either fully reduce oxygen or suffer from rapid degradation.

| Evidence Dimension | ORR Redox Potential and Pathway Selectivity |

| Target Compound Data | E1/2 = -0.67 V vs Fc+/0 with high H2O2 generation |

| Comparator Or Baseline | Generic 4-electron ORR catalysts (e.g., standard Pt or fully conjugated Fe-N-C systems) |

| Quantified Difference | Distinct stabilization of the 2-electron reduction pathway to H2O2 |

| Conditions | 25 mM 2,6-lutidinium-H+/2,6-lutidine buffer in MeCN, under argon/O2 |

Procurement of Fe(OEP)Cl is essential for researchers and engineers specifically targeting controlled 2-electron ORR pathways for localized hydrogen peroxide generation.

Structural Planarity and Spin-State Control

In biomimetic modeling, the structural rigidity of the porphyrin core is paramount. Crystallographic and electron paramagnetic resonance (EPR) data confirm that Fe(OEP)Cl maintains a highly planar 24-atom macrocyclic core and a strictly high-spin (S = 5/2) electronic state [1]. In contrast, sterically hindered comparators like Fe(OETPP)Cl exhibit severe saddle-shaped ring deformations (Fe-Ctp displacement of 0.43 Å) that force the iron center into an uncommon quantum-mixed S = 5/2, 3/2 intermediate-spin state [1]. The predictable, planar, high-spin nature of Fe(OEP)Cl makes it the standard baseline for evaluating structural perturbations in cytochromes and peroxidases.

| Evidence Dimension | Macrocycle conformation and spin state |

| Target Compound Data | Planar core, strictly high-spin (S = 5/2) |

| Comparator Or Baseline | Fe(OETPP)Cl (Saddle-deformed core, mixed S = 5/2, 3/2 spin state) |

| Quantified Difference | Complete elimination of quantum-mixed spin states due to structural planarity |

| Conditions | Solid-state EPR and X-ray crystallography at cryogenic to room temperatures |

For laboratories synthesizing heme models, Fe(OEP)Cl provides a reliable, undeformed structural baseline that ensures reproducible spectroscopic calibrations.

Photoredox Catalysis and Carbene Transfer Efficiency

Fe(OEP)Cl has emerged as an efficient catalyst in metallaphotoredox platforms, specifically for direct carbonyl-to-carbene conversions. When utilized alongside an iridium photosensitizer under blue-light irradiation, Fe(OEP)Cl successfully mediates the net oxidative addition of nucleophilic Fe(I) to carbonyls[1]. In standardized cyclopropanation assays, the Fe(OEP)Cl catalytic system achieves high yields (up to 92%) and high diastereoselectivity (e.g., >20:1 d.r. for specific substrates) [1]. The specific electronic tuning provided by the octaethyl framework stabilizes the highly reactive iron intermediates better than unmetallated or simpler iron salts.

| Evidence Dimension | Catalytic yield and diastereoselectivity in carbene transfer |

| Target Compound Data | Up to 92% yield, >20:1 d.r. |

| Comparator Or Baseline | Standard non-photoredox iron carbene transfer (typically requires hazardous diazo compounds) |

| Quantified Difference | Enables direct use of stable aldehydes/ketones instead of diazo precursors with high d.r. |

| Conditions | 7.5 mol% Fe(OEP)Cl, Ir photosensitizer, Hantzsch ester, blue light (450 nm) |

Chemical manufacturers and discovery chemists must procure Fe(OEP)Cl to unlock safer, diazo-free cyclopropanation routes using stable carbonyl precursors.

Cathode Material Fabrication for H2O2 Fuel Cells

Driven by its superior electrochemical loading capacity on carbon substrates compared to Fe(TPP)Cl, Fe(OEP)Cl is preferable for the fabrication of modified glassy carbon and carbon-felt electrodes. Its ability to maintain >2x higher active-site density makes it a highly effective precursor for developing compact hydrogen peroxide fuel cells and related amperometric sensors [1].

Nonaqueous Oxygen Reduction Electrocatalysis

Because Fe(OEP)Cl operates with a distinct redox potential (-0.67 V vs Fc+/0) and selectively drives the 2-electron reduction of oxygen to hydrogen peroxide in nonaqueous media, it is a highly effective catalyst for specialized electrochemical synthesis. Industrial R&D focused on localized, on-demand H2O2 generation in organic solvents should prioritize this compound over generic fully-conjugated Fe-N-C catalysts [2].

Biomimetic Heme Modeling and Spectroscopic Calibration

Fe(OEP)Cl serves as the definitive high-spin, planar baseline for structural biology and bioinorganic chemistry. Its predictable S=5/2 spin state and lack of macrocyclic saddling make it the necessary control material when studying the quantum-mixed spin states of sterically deformed cytochromes or when calibrating EPR and Mössbauer spectrometers for porphyrin research [3].

Diazo-Free Photoredox Cyclopropanation

In advanced organic synthesis, Fe(OEP)Cl is utilized as a co-catalyst in metallaphotoredox systems to convert stable aldehydes and ketones directly into metal carbenes. This application eliminates the need for explosive diazo precursors, offering pharmaceutical and fine chemical manufacturers a safer, highly diastereoselective (>20:1 d.r.) route to cyclopropanated building blocks [4].

Application Fit Matrix

References

- [1] RSC Advances (2014). Electronic Supplementary Information for Protonated iron-phthalocyaninate complex used for cathode material for a hydrogen peroxide fuel cell.

- [2] ACS Catalysis (2023). Electrochemically Quantifying Oxygen Reduction Selectivity in Nonaqueous Electrolytes.

- [3] J. Am. Chem. Soc. Control of Spin State by Ring Conformation of Iron(III) Porphyrins.

- [4] ChemRxiv. Metallaphotoredox Iron Catalysis Enables Direct Carbonyl-to-Carbene Conversion.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types